molecular formula C18H23ClN2 B14135012 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine CAS No. 903864-46-0

3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine

Cat. No.: B14135012
CAS No.: 903864-46-0
M. Wt: 302.8 g/mol
InChI Key: WIUJOZTZDSBSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine is an organic compound that features a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group is introduced through electrophilic aromatic substitution.

    Alkylation: The intermediate is then subjected to alkylation reactions to introduce the methyl and pyridin-2-ylmethyl groups.

    Amination: Finally, the amine group is introduced through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-methylpentan-1-amine: Lacks the pyridin-2-ylmethyl group.

    4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine: Lacks the chlorophenyl group.

    3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pentan-1-amine: Lacks the methyl group.

Uniqueness

The presence of the chlorophenyl, methyl, and pyridin-2-ylmethyl groups in 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, differentiating it from similar compounds.

Properties

CAS No.

903864-46-0

Molecular Formula

C18H23ClN2

Molecular Weight

302.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine

InChI

InChI=1S/C18H23ClN2/c1-14(2)18(15-6-8-16(19)9-7-15)10-12-20-13-17-5-3-4-11-21-17/h3-9,11,14,18,20H,10,12-13H2,1-2H3

InChI Key

WIUJOZTZDSBSCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCNCC1=CC=CC=N1)C2=CC=C(C=C2)Cl

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.